N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide
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Overview
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a three-component reaction involving an aroyl chloride, an alkyne, and sodium azide in the presence of acetic acid.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the isoxazole intermediate reacts with a dimethoxyphenyl halide under basic conditions.
Formation of the Benzamide Moiety: The final step involves the reaction of the isoxazole intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide: Similar structure but with a naphthamide group instead of a benzamide group.
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which can alter its chemical properties and biological activity.
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide:
Uniqueness
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and the isoxazole ring contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-25-15-6-7-16(19(11-15)27-3)21(24)22-12-14-10-18(29-23-14)13-5-8-17(26-2)20(9-13)28-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCSDOIFPMHUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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